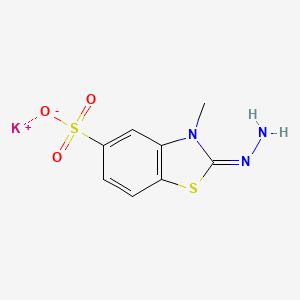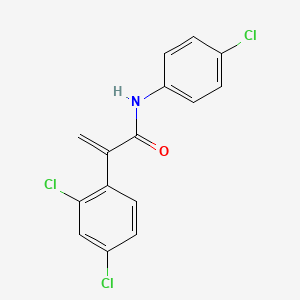
Dipotassium 2-((2-ethylhexyl)oxy)ethyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dipotassium 2-((2-ethylhexyl)oxy)ethyl phosphate is an organophosphorus compound with the molecular formula C10H21K2O5P. It is a dipotassium salt of 2-((2-ethylhexyl)oxy)ethyl phosphate, characterized by its unique structure that includes both potassium ions and an ethylhexyl group. This compound is used in various industrial and research applications due to its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dipotassium 2-((2-ethylhexyl)oxy)ethyl phosphate typically involves the reaction of 2-ethylhexanol with ethylene oxide to form 2-((2-ethylhexyl)oxy)ethanol. This intermediate is then reacted with phosphoric acid to produce 2-((2-ethylhexyl)oxy)ethyl phosphate. Finally, the compound is neutralized with potassium hydroxide to form the dipotassium salt.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous flow reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
Dipotassium 2-((2-ethylhexyl)oxy)ethyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can convert the phosphate group to phosphite or phosphine derivatives.
Substitution: The ethylhexyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts such as palladium or nickel and may be carried out under high temperature and pressure.
Major Products
The major products formed from these reactions include various phosphoric acid derivatives, phosphites, phosphines, and substituted ethylhexyl compounds.
Scientific Research Applications
Dipotassium 2-((2-ethylhexyl)oxy)ethyl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential use in biochemical assays and as a component in buffer solutions.
Medicine: Research is ongoing into its potential use as a drug delivery agent and in the formulation of pharmaceuticals.
Industry: It is used in the production of detergents, surfactants, and as an additive in lubricants and coatings.
Mechanism of Action
The mechanism of action of dipotassium 2-((2-ethylhexyl)oxy)ethyl phosphate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a chelating agent, binding to metal ions and altering their activity. It may also interact with cell membranes, affecting their permeability and function.
Comparison with Similar Compounds
Similar Compounds
Di(2-ethylhexyl)phosphoric acid: This compound is similar in structure but lacks the potassium ions. It is used in solvent extraction and as a plasticizer.
Trioctylphosphine oxide: Another organophosphorus compound used in extraction processes and as a ligand in coordination chemistry.
Bis(2,4,4-trimethylpentyl)phosphinic acid: Used in similar applications but has a different alkyl group structure.
Uniqueness
Dipotassium 2-((2-ethylhexyl)oxy)ethyl phosphate is unique due to its dipotassium salt form, which imparts different solubility and reactivity properties compared to its analogs. This makes it particularly useful in applications requiring specific ionic characteristics.
Properties
CAS No. |
85153-33-9 |
|---|---|
Molecular Formula |
C10H21K2O5P |
Molecular Weight |
330.44 g/mol |
IUPAC Name |
dipotassium;2-(2-ethylhexoxy)ethyl phosphate |
InChI |
InChI=1S/C10H23O5P.2K/c1-3-5-6-10(4-2)9-14-7-8-15-16(11,12)13;;/h10H,3-9H2,1-2H3,(H2,11,12,13);;/q;2*+1/p-2 |
InChI Key |
ZRRJVXUFAHCWLV-UHFFFAOYSA-L |
Canonical SMILES |
CCCCC(CC)COCCOP(=O)([O-])[O-].[K+].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


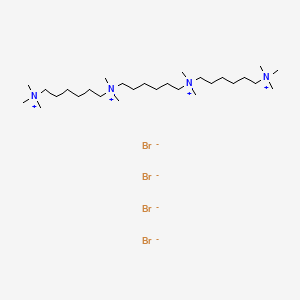


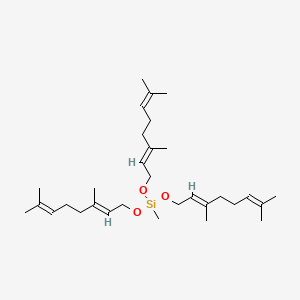


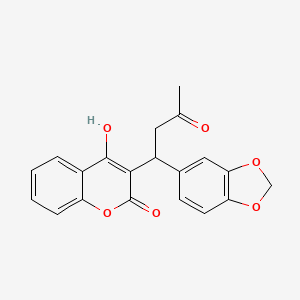
![N-[2-[(2-Bromo-6-cyano-4-nitrophenyl)azo]-5-(dipropylamino)phenyl]acetamide](/img/structure/B12676051.png)



